Bromoborane

Description

Contemporary Significance of Boron Chemistry

Boron, a metalloid element, possesses unique characteristics that make it a cornerstone in contemporary chemistry and materials science. Its electron-deficient nature allows for diverse coordination geometries and strong Lewis acidity, leading to a wide array of applications primescholars.comresearchgate.net. Historically utilized in glass, ceramics, and antiseptic products, boron has transitioned into a strategic material for cutting-edge technologies dergipark.org.tr.

In recent years, boron chemistry has seen significant advancements, particularly in:

Materials Science and Nanotechnology: Boron-containing compounds, such as boron carbide and boron nitride, are recognized for their exceptional chemical stability, hardness, and resistance to extreme conditions, making them ideal for durable materials dergipark.org.tr. Boron nanotubes and nanomaterials are enabling groundbreaking applications in energy storage, catalysis, and sensor technologies due to their unique electronic properties and chemical stability dergipark.org.tr.

Energy Technologies: Boron plays a crucial role in renewable energy systems and battery technologies, enhancing the energy density and lifespan of lithium-ion batteries and improving the efficiency of photovoltaic cells dergipark.org.tr. Boron hydrides are increasingly important for hydrogen storage and release dergipark.org.tr.

Medicinal Chemistry: Boron-based compounds have demonstrated significant biological activities, including anticancer, antiviral, antibacterial, and antifungal properties primescholars.comresearchgate.netresearchgate.netmdpi.comnih.govprimescholars.com. Boron Neutron Capture Therapy (BNCT) is a targeted cancer treatment that utilizes boron isotopes primescholars.comresearchgate.netmdpi.comnih.gov. Several boron-based drugs, such as bortezomib, are already in clinical use, with many others undergoing clinical trials primescholars.comprimescholars.com. Boron-containing heterocycles show promise as new therapeutic agents due to their ability to form diverse bonds with biological targets primescholars.comprimescholars.com.

The interdisciplinary nature of boron research underscores its evolving significance, impacting fields from organometallic chemistry and catalysis to polymer science and medicine neu.edugonzaga.edursc.org.

Haloboranes as Pivotal Reagents in Modern Chemical Synthesis

Haloboranes, characterized by a boron-halogen bond, are a class of compounds that serve as critical reagents in modern chemical synthesis. Generally acting as Lewis acids, they exhibit reactivity towards nucleophiles and water, necessitating careful handling thieme-connect.de. Their utility stems from their ability to introduce boron atoms into organic molecules, facilitating a wide range of transformations.

Key roles of haloboranes in synthesis include:

Haloboration Reactions: Haloboranes readily undergo haloboration reactions with unsaturated compounds like alkynes and allenes. For instance, the bromoboration of 1-alkynes with tribromoborane yields 2-halo-1-alkenylboranes, which are valuable intermediates for the stereoselective synthesis of haloalkenes and substituted alkenes orgsyn.orgresearchgate.net. The bromoboration of allene, followed by ether treatment, can produce stable (2-bromoallyl)dialkoxyboranes, which react with aldehydes and ketones to form 2-bromohomoallylic alcohols, useful precursors for lactone synthesis orgsyn.org.

Precursors for Other Boron Compounds: Haloboranes act as essential precursors for synthesizing a vast array of organoboron compounds. This includes the preparation of hydroboranes through hydrogenolysis researchgate.netresearchgate.net, the synthesis of carbene-borate ligands baylor.edu, and the formation of cyclic (alkyl)(amino)bromoboranes oup.comoup.comresearcher.life.

Catalysis and Cross-Coupling: Haloboranes and their derivatives are involved in various catalytic processes. For example, nickel-catalyzed reductive cross-coupling reactions are being developed to couple aryl halides with boron sources, including bromoboranes rsc.orgchinesechemsoc.orgchinesechemsoc.org.

Among the commercially available haloboranes, mono-bromoborane methyl sulfide (B99878) complex is a notable example, utilized as a reagent in various synthetic protocols sigmaaldrich.comechemi.com.

Scope and Research Imperatives for this compound Derivatives

Bromoboranes, as a specific class of haloboranes, offer a unique reactivity profile that continues to drive research into novel synthetic methodologies and advanced materials. The scope of their application is broad, encompassing the synthesis of complex organic molecules, organometallic complexes, and functional materials.

Current research imperatives and areas of focus for this compound derivatives include:

Development of Novel Ligands and Catalysts: Bromoboranes are employed in the synthesis of specialized ligands, such as carbene-borate ligands, which are crucial for catalytic applications baylor.edu. Research into creating ligands with diverse geometries and functionalities is ongoing, aiming to enhance catalytic efficiency and selectivity.

Synthesis of Organoboron and Organometallic Compounds: Bromoboranes serve as key starting materials for synthesizing a wide range of organoboron compounds. This includes the preparation of cyclic (alkyl)(amino)bromoboranes, which can be reduced to generate thermally labile boryl anions, opening new avenues in organometallic chemistry oup.comoup.comresearcher.life. Furthermore, aryl bromoboranes are utilized in zirconocene-mediated dimerization reactions to produce stable diboranthene compounds, relevant for electronic materials rsc.org.

Advanced Materials Synthesis: The unique properties of boron-containing compounds make them attractive for materials science. Research is directed towards synthesizing novel boron-based luminescent materials, potentially utilizing this compound precursors for creating structures with specific optoelectronic properties acs.orguni-konstanz.de.

Catalytic C-B Bond Formation: Emerging research focuses on developing efficient methods for forming carbon-boron bonds, particularly through nickel-catalyzed reductive cross-coupling reactions involving bromoboranes. This area aims to overcome challenges in accessing complex organoboron compounds and constructing boron-stereogenic skeletons rsc.orgchinesechemsoc.orgchinesechemsoc.org.

Mechanistic Studies: Understanding the reaction mechanisms involving bromoboranes, such as coordination-induced bromine abstraction in the synthesis of phosphinoboranes, is crucial for optimizing synthetic routes and discovering new reactivity patterns thieme-connect.comresearchgate.net.

The ongoing exploration of bromoboranes and their derivatives promises to yield further advancements in synthetic organic chemistry, catalysis, and the development of next-generation materials.

Compound List:

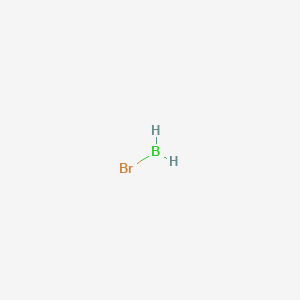

this compound (BBrH₂)

Trithis compound (BBr₃)

Mono-bromoborane methyl sulfide complex

Bis(pyrrolidino)this compound

Di(p-tolyl) this compound

(2-bromoallyl)dithis compound

(2-bromoallyl)diisopropoxyborane

Cyclic (alkyl)(amino)this compound (CAABBr)

Aryl bromoboranes

Phosphinyl radicals

Phosphinoboranes

Carbene-borate ligands

Boron hydrides

Haloboranes

Boronic acids

Boronic esters

Boron carbide

Boron nitride

Carboranes

Diborane

Organoboron compounds

Organometallic compounds

Organozinc chlorides

Silyl enol ether

Thioacetates

Thiopropionates

Triethylamine

Zirconocene

Properties

CAS No. |

19961-29-6 |

|---|---|

Molecular Formula |

BBrH2 |

Molecular Weight |

92.73 g/mol |

IUPAC Name |

bromoborane |

InChI |

InChI=1S/BBrH2/c1-2/h1H2 |

InChI Key |

KNMKGOLZNOKQGK-UHFFFAOYSA-N |

SMILES |

BBr |

Canonical SMILES |

BBr |

Synonyms |

bromoborane |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Bromoborane and Its Derivatives

Organobromoborane Synthesis: Structure-Directed Approaches

Cyclic and Bridged this compound Architectures

The construction of cyclic and bridged structures containing boron-bromine bonds presents unique synthetic challenges and opportunities. These architectures are of interest for their unique electronic properties and potential applications in catalysis and materials science.

Research has explored the synthesis of cyclic organoboranes, including those with boron-bromine functionalities. For instance, synthetic routes have been developed for boron-containing heterocyclic compounds, such as boracycles, where the boron atom is incorporated into a ring structure. While direct synthesis of simple cyclic bromoboranes might be less common, strategies involving the functionalization of pre-formed cyclic boranes or the cyclization of linear precursors containing boron-bromine moieties are employed. Bridged this compound architectures, where a bromine atom bridges two boron centers or a boron-bromine unit forms part of a bridge, are also areas of investigation, often arising from the reactivity of boron halides or diboron (B99234) compounds in cluster formation or complex coordination chemistry.

Stereoselective Synthesis of Chiral Bromoboranes

The development of stereoselective methods for synthesizing chiral bromoboranes is crucial for applications requiring precise molecular recognition and asymmetric catalysis. Chirality at the boron center or at carbon atoms bonded to boron can be controlled through various strategies.

Enantioselective Approaches

Enantioselective synthesis aims to produce one enantiomer of a chiral this compound preferentially over the other. This is typically achieved through asymmetric catalysis, where a chiral catalyst directs the reaction pathway to favor the formation of a specific enantiomer. Chiral ligands coordinated to transition metals, or organocatalysts, can create a chiral environment that influences the stereochemical outcome of borylation reactions or the functionalization of boron-containing precursors. For example, enantioselective borylation of alkenes or alkynes using chiral boron reagents or chiral catalysts can lead to chiral organoboranes, which can then be converted to chiral bromoboranes.

Diastereoselective Synthesis

Diastereoselective synthesis focuses on controlling the relative stereochemistry between newly formed chiral centers or between existing chiral centers and newly formed ones. This can involve using chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction, or employing chiral reagents or catalysts that favor the formation of one diastereomer. For instance, reactions involving chiral precursors where the stereochemistry is already established can lead to diastereoselective borylation or bromination steps. The control of stereochemistry in reactions involving boron centers, such as in the synthesis of chiral boronic acids and esters derived from bromoboranes, relies on these principles.

Innovative Synthetic Strategies

Novel synthetic strategies continue to expand the toolkit for accessing bromoboranes and their derivatives, often addressing limitations of traditional methods.

Transmetalation Reactions for this compound Formation

Transmetalation reactions are a powerful class of transformations for forming carbon-boron bonds, which can be subsequently converted to carbon-bromine bonds or involve bromine directly in the boron-containing species. In these reactions, an organic group is transferred from one metal to another, often from a more electropositive metal (like lithium or magnesium) to boron. For example, organolithium or Grignard reagents can react with boron halides, such as boron tribromide (BBr₃), to form organobromoboranes. More advanced transmetalation strategies might involve the transfer of organic fragments from other organometallic species (e.g., organozinc, organocopper, or organotin compounds) to boron electrophiles, often mediated by transition metals, to construct specific organoborane frameworks that can be functionalized with bromine. These methods offer control over regiochemistry and can be adapted for complex substrates.

Table 1: Examples of Transmetalation Strategies for Organoborane Synthesis

| Metal Precursor | Boron Electrophile | Resulting Organoborane Type | Key Reaction Type | Citation Reference |

| Organolithium | BBr₃ | Organodithis compound | Transmetalation | mdpi.com |

| Grignard Reagent | BBr₃ | Organodithis compound | Transmetalation | mdpi.com |

| Organozinc | Boron Halide | Organoborane | Transmetalation | acs.org |

Tin-Free Methodologies for Specific Bromoboranes

Concerns regarding the toxicity and environmental impact of organotin compounds have driven the development of tin-free methodologies for borylation reactions, which are often precursors or related to this compound synthesis. These methods aim to achieve efficient carbon-boron bond formation without relying on tin reagents. Transition-metal-catalyzed borylation reactions using diboron reagents (e.g., bis(pinacolato)diboron, B₂pin₂) with various organic halides or C-H bonds have been developed. For instance, palladium-catalyzed borylation of aryl and vinyl halides, or direct C-H borylation, are prominent examples. Furthermore, metal-free radical borylation reactions, often initiated by photochemistry or thermochemistry, have emerged as promising alternatives, enabling the formation of C-B bonds from readily available precursors like alkyl and aryl iodides, or even from carboxylic acids and amines, under mild conditions. These tin-free approaches are crucial for sustainable synthesis and broaden the scope of accessible organoboranes.

Table 2: Examples of Tin-Free Borylation Methodologies

| Boron Source | Substrate Type | Catalytic System/Conditions | Product Type | Key Method | Citation Reference |

| B₂pin₂ | Alkyl/Aryl Iodides | Metal-free, Photochemical | Alkyl/Aryl Boronates | Radical | nih.gov |

| B₂pin₂ | Alkynes/Alkenes | Lewis Base (e.g., NHC) | Vinylboronates | Metal-free | mdpi.com |

| B₂pin₂ | C-H bonds (Indoles) | Metal-free | Indolyl Boronates | C-H Borylation | acs.org |

| BBr₃ | Phosphines (C-H bonds) | Metal-free | Phosphine-Boranes | C-H Borylation | researchgate.net |

Compound List:

this compound

Organobromoboranes

Chiral Bromoboranes

Cyclic Bromoboranes

Bridged Bromoboranes

Boron Tribromide (BBr₃)

Bis(pinacolato)diboron (B₂pin₂)

Pinacol Borane (B79455) (HBpin)

Organolithium reagents

Grignard reagents

Organozinc compounds

Organocopper compounds

Organotin compounds

Coordination-Induced Bromine Abstraction in Borane Synthesis

Coordination-induced bromine abstraction represents a significant synthetic strategy in borane chemistry, particularly for the formation of boron-containing compounds such as phosphinoboranes. This methodology leverages the Lewis acidic nature of bromoboranes, which readily coordinate with Lewis bases. This coordination event is pivotal as it significantly weakens the boron-bromine (B–Br) bond, making it susceptible to abstraction by another nucleophilic species.

A prominent example of this process involves the reaction between isolable phosphinyl radicals and bromoboranes. In this scenario, a phosphinyl radical (R₂P•), acting as a Lewis base, coordinates to a this compound (e.g., boron tribromide, BBr₃), forming an adduct. This complexation polarizes the B–Br bond, lowering its dissociation energy. Subsequently, a second phosphinyl radical abstracts a bromine atom from this activated adduct. This abstraction step yields a phosphinoborane (R₂P–BR₂) and a bromophosphine (R₂PBr) as products.

Computational studies have provided critical insights into the energetic feasibility of this mechanism. For instance, the bond dissociation energy (BDE) of the B–Br bond in neat boron tribromide (BBr₃) is approximately 398.6 kJ mol⁻¹. However, upon coordination of a Lewis base, such as a phosphinyl radical, to form an adduct (e.g., 6a), the B–Br BDE is dramatically reduced to approximately 197.9 kJ mol⁻¹. This substantial decrease in bond strength facilitates the subsequent bromine abstraction. The process of bromine abstraction from the coordinated adduct is energetically favorable, whereas direct abstraction from BBr₃ by the radical is endergonic. This indicates that the initial coordination step is crucial for enabling the bromine abstraction and driving the formation of the desired phosphinoborane products.

The resulting phosphinoboranes often exhibit unique structural characteristics, such as near-planar geometries and the presence of an effective dative π-bond between the phosphorus and boron atoms, which arises from the interaction between the phosphorus lone pair and the vacant orbital on boron.

Key Research Findings: Bond Dissociation Energies

Elucidation of Reaction Mechanisms Involving Bromoborane

Haloboration Reaction Mechanisms

Mechanistic Insights into Alkyne Haloboration

The haloboration of alkynes with bromoboranes, such as BBr₃ or bromocatecholborane (BrBcat), involves the addition of a B-Br bond across the alkyne triple bond. This process typically proceeds via a concerted, four-centered transition state, leading to a syn-addition product. The mechanism is initiated by the formation of a loose van der Waals complex between the alkyne and the boron trihalide, which can evolve into a π-bonded complex, particularly with bromides and iodides rsc.org.

The regioselectivity of this addition generally follows Markovnikov's rule, where the boron atom preferentially adds to the less substituted carbon of the alkyne, and the bromine atom adds to the more substituted carbon. This is attributed to the electrophilic character of the boron atom and the stabilization of the developing positive charge on the more substituted carbon in the transition state chemistrysteps.commasterorganicchemistry.com. However, Lewis acids can influence this selectivity, sometimes favoring different outcomes nih.gov.

Reversibility of Haloboration Processes

A critical aspect of alkyne haloboration reactions involving bromoboranes is their reversibility nih.govacs.orgacs.org. The initial syn-addition product, a vinyl borane (B79455), can undergo rearrangement. Under certain conditions, such as elevated temperatures or in polar solvents, the syn-addition product can rearrange to a geminal 1,1-haloboration product through a reversible process rsc.org. This reversibility is important as it can allow for the kinetic haloboration product to remain in equilibrium, enabling access to thermodynamically favored pathways or subsequent transformations nih.govacs.org. For instance, BBr₃ addition to internal alkynes can yield mixtures of both 1,1- and 1,2-adducts, with selective isolation possible depending on the reaction conditions rsc.org.

Lewis Acid-Dependent Reaction Selectivity

The selectivity observed in reactions involving bromoboranes can be significantly influenced by the presence of Lewis acids. For example, different boron Lewis acids like B-chlorocatecholborane (ClBcat), B-bromocatecholborane (BrBcat), and BBr₃ exhibit distinct reactivities and selectivities when reacting with alkynes and other functional groups nih.gov. These Lewis acids can promote alkyne haloboration, electrophilic cyclization, or group transfer reactions. The choice of Lewis acid, along with factors like the tether length of a nucleophile and electronic effects of the alkyne, dictates the reaction pathway and the nature of the product formed nih.govacs.org. In some cases, haloboration is the kinetically favored product, but its reversibility allows for subsequent, thermodynamically driven cyclization pathways to occur nih.govacs.org.

Bond Activation and Transformation Mechanisms Mediated by Bromoboranes

Bromoboranes can also mediate the activation and transformation of various chemical bonds, extending their utility beyond simple addition reactions.

C-H Bond Activation

While direct C-H bond activation by simple bromoboranes is less extensively documented compared to transition metal catalysis, boranes, in general, are known to participate in C-H functionalization, particularly C-H borylation mt.comwikipedia.orgu-strasbg.fr. Boron compounds, often in conjunction with transition metals or under specific Lewis acid catalysis, can facilitate the cleavage of C-H bonds, leading to the formation of C-B bonds. These C-B bonds are valuable intermediates in cross-coupling reactions mt.com. The mechanisms typically involve oxidative addition, σ-bond metathesis, or electrophilic substitution pathways, often requiring a catalytic cycle mt.comwikipedia.org. For instance, C-H borylation catalyzed by transition metals like iridium or ruthenium is a well-established method for forming C-B bonds wikipedia.org.

Heteroatom-Carbon Bond Transformations

Bromoboranes can also mediate the cleavage of heteroatom-carbon bonds. For example, studies have shown that bromo-boron subphthalocyanine (B1262678) (Br-BsubPc), a derivative, can undergo ring-opening reactions with solvents containing an endocyclic C-O bond, such as tetrahydrofuran (B95107) (THF), leading to the cleavage of the C-O bond and incorporation of the alkoxy fragment into the subphthalocyanine structure nih.gov. This process is driven by the Lewis acidic boron center. Similarly, C-N bond activation is a significant area in organometallic chemistry, often involving transition metals that cleave the C-N bond via oxidative addition, β-N elimination, or C-H bond cleavage rsc.org. While direct examples of simple bromoboranes mediating C-N bond cleavage are less prominent in the provided search results, the general reactivity of boron compounds as Lewis acids suggests potential for such transformations, particularly in activating substrates for nucleophilic attack or facilitating cyclization reactions. For instance, C-N bond activation by transition metals like nickel in conjunction with borane reagents (e.g., HB(pin)) has been reported for amide decarbonylative borylation rsc.orgresearchgate.net.

Applications of Bromoborane and Its Derivatives in Advanced Chemical Synthesis

Catalytic Roles of Bromoborane Compounds

This compound as a Lewis Acid Catalyst in Organic Transformations

Bromoboranes are effective Lewis acid catalysts in a variety of organic reactions due to the electron-deficient nature of the boron atom. This deficiency enhances the electrophilicity of the boron center, allowing it to activate carbonyl groups and other Lewis basic substrates. The complexation of a Lewis acid to a carbonyl oxygen, for instance, lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the substrate, thereby accelerating reactions such as the Diels-Alder cycloaddition and facilitating nucleophilic additions. scielo.br

The strength of the Lewis acidity can be modulated by the number of bromine atoms attached to the boron. For example, boron tribromide (BBr₃) is a powerful Lewis acid used in various transformations. cdnsciencepub.com Monothis compound-dimethyl sulfide (B99878) (BH₂Br·SMe₂), a more stable and easier to handle reagent, has demonstrated high regioselectivity and chemoselectivity in the cleavage of terminal epoxides to form vicinal bromohydrins. researchgate.net This reagent is effective even in the presence of various other functional groups like alkenes, alkynes, and esters. researchgate.net

The catalytic activity of bromoboranes is also evident in their ability to promote reactions such as the haloboration of alkynes, which yields 2-halo-1-alkenylboranes. orgsyn.org These products are valuable intermediates for the stereoselective synthesis of various alkenes. orgsyn.orgresearchgate.net Furthermore, bromoboranes have been utilized in Friedel-Crafts type reactions and in the formation of other organoboron compounds. thieme-connect.com

Below is a table summarizing the application of different this compound compounds as Lewis acid catalysts in selected organic transformations.

| This compound Compound | Transformation | Substrate | Product | Ref |

| Boron tribromide (BBr₃) | Haloboration | 1-Alkynes | 2-Bromo-1-alkenylboranes | researchgate.net |

| Monothis compound-dimethyl sulfide (BH₂Br·SMe₂) | Brominative cleavage | Terminal epoxides | Vicinal bromohydrins | researchgate.net |

| Monothis compound | Diels-Alder Reaction | Cyclopentadiene and methacrolein (B123484) | Cycloadduct | scielo.br |

Chiral Bromoboranes in Asymmetric Catalysis

The development of chiral catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically enriched compounds. Chiral bromoboranes have emerged as potent catalysts for a range of asymmetric transformations. These catalysts are typically generated in situ from the reaction of a this compound, such as monothis compound-dimethyl sulfide, with a chiral ligand, often an amino alcohol or a diol. researchgate.net

One of the most significant applications of chiral bromoboranes is in the catalysis of the Diels-Alder reaction. For example, a chiral catalyst prepared from (S)-(-)-1,1'-bi-2-naphthol and monothis compound dimethylsulfide has been used in the reaction between methacrolein and cyclopentadiene, yielding the cycloaddition product with high enantioselectivity. scielo.br Similarly, polymer-supported chiral Lewis acids derived from bromoboranes and chiral amino alcohols have been employed as catalysts for the same reaction, achieving good chemical yields and high exo selectivity. researchgate.net

Chiral oxazaborolidines, which can be derived from bromoboranes, are highly effective catalysts for the enantioselective reduction of prochiral ketones to secondary alcohols. nih.govthieme-connect.deorganic-chemistry.org These catalysts create a chiral environment that directs the approach of a reducing agent, such as borane (B79455), to one face of the ketone, resulting in high levels of enantiomeric excess. nih.govorganic-chemistry.org The predictability of the product's configuration makes this a powerful synthetic tool. thieme-connect.de

The following table presents examples of chiral this compound-derived catalysts and their applications in asymmetric synthesis.

| Chiral Ligand/Catalyst Type | This compound Source | Reaction Type | Substrates | Enantioselectivity (ee) | Ref |

| (S)-(-)-1,1'-bi-2-naphthol | Monothis compound dimethylsulfide | Diels-Alder | Methacrolein, Cyclopentadiene | High | scielo.br |

| Polymer-supported (S)-proline | Bromoboranes | Diels-Alder | Cyclopentadiene, Methacrolein | Up to 54% ee | researchgate.net |

| Chiral Oxazaborolidine | Borane (can be derived from bromoboranes) | Ketone Reduction | Prochiral Ketones | High | nih.govthieme-connect.de |

| (R,R)-55b (a chiral this compound) | Not specified | Aldol (B89426) Reaction | RCHO | Up to >98% ee | iranchembook.ir |

This compound as a Synthetic Precursor

Precursors for Organoboronic Esters and Acids

Bromoboranes are valuable precursors for the synthesis of organoboronic acids and their corresponding esters, which are fundamental building blocks in organic chemistry, most notably for the Suzuki cross-coupling reaction. wikipedia.org A common method involves the reaction of a trihaloborane, such as boron tribromide (BBr₃), with an organometallic reagent like an aryllithium or Grignard reagent, followed by hydrolysis or alcoholysis. mdpi.comuwindsor.ca

The reaction of trithis compound with 1-alkynes leads to the formation of (Z)-2-bromo-1-alkenylboranes. researchgate.net These intermediates can then be used in palladium-catalyzed cross-coupling reactions with organozinc chlorides to produce 2,2-disubstituted alkenylboranes, which are precursors to di- or tri-substituted alkenes. researchgate.net

Another approach involves the reaction of organolithium reagents with triisopropyl borate, followed by acidification to yield alkyl- or arylboronic acids. uwindsor.ca While effective, this method can sometimes be complicated by the formation of borinic acid derivatives and trialkylboranes as side products. uwindsor.ca The use of BBr₃ in a transmetalation reaction with arylsilanes is another route to access diaryldibromoboranes, which can be further functionalized. mdpi.com

The following table provides an overview of methods for synthesizing organoboronic acids and esters from this compound precursors.

| This compound | Reagent | Intermediate | Final Product | Ref |

| BBr₃ | Aryllithium | Triarylborane | Borinic Acid Derivative | mdpi.com |

| BBr₃ | 1-Alkyne | (Z)-2-bromo-1-alkenylborane | 2,2-disubstituted alkenylborane | researchgate.net |

| BBr₃ | Arylsilane | Aryldithis compound | Arylboronic Acid (after hydrolysis) | wikipedia.org |

Synthesis of Phosphinoboranes and Related Boron-Heteroatom Systems

Bromoboranes are key starting materials for the synthesis of phosphinoboranes and other compounds containing boron-heteroatom bonds. These compounds are of interest due to their unique electronic properties and potential applications as monomers for inorganic polymers and as ligands in catalysis. thieme-connect.com

A general method for synthesizing phosphinoboranes involves the reaction of a haloborane with a phosphide (B1233454) or a silylphosphine. thieme-connect.com More recently, a novel approach has been developed where a stable dialkylphosphinyl radical reacts with a this compound at room temperature. thieme-connect.comresearchgate.netresearchgate.netthieme-connect.comresearchmap.jp This reaction proceeds via a coordination-induced bromine abstraction from the this compound to form the corresponding phosphinoborane and a bromophosphine. thieme-connect.comresearchgate.net Computational studies support a mechanism involving the initial coordination of the phosphinyl radical to the this compound, which facilitates the bromine abstraction. thieme-connect.com

The reaction of this compound-dimethyl sulfide adducts, such as BrH₂B·SMe₂ and Br₂HB·SMe₂, with primary and secondary phosphines can lead to the formation of boronium salts of the type [H₂B(PR₃)₂]Br. nih.gov The nature of the phosphine (B1218219) (primary, secondary, or tertiary) and its steric bulk influence the outcome of the reaction. nih.gov For instance, bulky tertiary phosphines may only form stable phosphine-stabilized this compound adducts, whereas smaller tertiary phosphines can proceed to form the boronium salt. nih.gov Di- and triphosphines can react to form ring-closed boronium salts. nih.gov

The reaction of phosphine-monothis compound (PH₃·BH₂Br) with hydrogen halides has also been studied to understand the fundamental reactivity of these systems. rsc.org

The table below summarizes synthetic routes to phosphinoboranes and related compounds using bromoboranes.

| This compound | Reagent | Product Type | Key Features | Ref |

| Bromoboranes (e.g., BBr₃) | Stable dialkylphosphinyl radical | Phosphinoborane | Proceeds at room temperature via bromine abstraction. | thieme-connect.comresearchgate.netresearchgate.net |

| BrH₂B·SMe₂ | Primary/Secondary Phosphines | Boronium Salt ([H₂B(PR₃)₂]Br) | Formation of boronium salts. | nih.gov |

| Br₂HB·SMe₂ | Diphosphines (e.g., dcpe) | Boronium Salt ([BrHB(dcpe)]Br) | Less general applicability due to decomposition pathways. | nih.gov |

| PH₃·BH₂Br | Hydrogen Halides | Halogenated phosphine-borane adducts | Elucidation of product structures by NMR. | rsc.org |

Reagent in Electrophilic Cyclization Reactions

This compound, particularly boron tribromide (BBr₃), serves as a key reagent in electrophilic cyclization reactions for the synthesis of boron-doped polycyclic aromatic hydrocarbons (PAHs). These reactions proceed through a sequential process involving an initial bromoboration of an alkyne followed by an intramolecular electrophilic C–H borylation. rsc.org This methodology provides a direct, metal-free route to complex, fused aromatic systems containing one or more boron atoms.

This synthetic strategy has been successfully applied to a variety of substrates, demonstrating its utility in constructing large, structurally complex PAHs with tailored electronic properties. For instance, reacting 1,6-bis((4-(tert-butyl)phenyl)ethynyl)pyrene with BBr₃, followed by treatment with mesitylmagnesium bromide, affords the corresponding dibrominated B₂-doped PAH in good yield. rsc.org The presence of the bromine atoms on the final product offers a handle for further functionalization through cross-coupling reactions, enabling the synthesis of advanced donor-acceptor materials. rsc.orgacs.orged.ac.uk

Detailed research findings on the synthesis of brominated boron-doped PAHs using BBr₃ are presented below.

| Alkyne Precursor | Product (after derivatization) | Yield | Reference |

| 1,6-bis((4-(tert-butyl)phenyl)ethynyl)pyrene | B-mesityl protected B₂-PAH | 58% | rsc.org |

| 1,6-bis((4-(tert-butyl)phenyl)ethynyl)pyrene | Borinic acid B₂-PAH | 62% | rsc.org |

| 1-(Arylethynyl)naphthalene derivatives | Boraphenalenes | - | researchgate.net |

| Alkynyl-pyrene derivatives | Brominated B₁-PAHs | Moderate | acs.org |

| Alkynyl-perylene derivatives | Brominated B₁-PAHs | Moderate | acs.org |

Intermediate in Complex Molecule Construction

Bromoboranes are pivotal in the construction of complex molecules, not always as direct participants in the final bond-forming step, but as crucial reagents for generating key intermediates. The strong Lewis acidity of boron tribromide (BBr₃) and the reactivity of its derivatives are harnessed to create highly reactive species that are then incorporated into larger, more complex molecular architectures.

A prominent example is in the synthesis of boron-doped molecular carbons (BMCs) and polycyclic aromatic hydrocarbons (PAHs). acs.orgthieme-connect.de In these multi-step syntheses, BBr₃ is frequently used to trap organometallic intermediates, such as aryllithium species. For example, in a strategy developed by Hatakeyama’s group, a precursor is subjected to a lithium-halogen exchange, and the resulting aryllithium is trapped with BBr₃ to afford a key aryl-dithis compound intermediate. This intermediate is then poised for subsequent intramolecular electrophilic borylation steps to build the complex, fused ring system of the target BMC. thieme-connect.de

Similarly, in the synthesis of pyridine-borane complexes, BBr₃ is reacted with 2-arylpyridines in an electrophilic aromatic borylation reaction. This process generates 2-(2-dibromoborylaryl)pyridine intermediates. These intermediates are notably stable enough for handling in air and serve as versatile platforms for creating a variety of substituted pyridine-borane complexes through further reactions at the boron center. acs.org This method provides a facile route to aza-π-conjugated materials, which are of interest for their optoelectronic properties.

The synthesis of functional materials often relies on this compound-derived intermediates. Bromo-functionalized B₁-PAHs, synthesized from alkynyl-PAHs and BBr₃, are stable compounds with low-lying LUMO energies. acs.orged.ac.uk These brominated PAHs are themselves complex molecules but also act as intermediates for even larger donor-acceptor materials. The vinyl bromide group installed during the BBr₃-mediated cyclization is readily functionalized via Negishi coupling, allowing for the attachment of various donor groups and the construction of materials with deep-red to near-infrared emission. acs.orged.ac.uk

Functional Group Interconversions Promoted by this compound

This compound and its derivatives are powerful reagents for promoting specific functional group interconversions (FGIs), which are fundamental operations in organic synthesis. Their high reactivity and unique selectivity enable transformations that can be challenging with other reagents. Two significant applications are the cleavage of ethers and the ring-opening of epoxides.

Demethylation of Aryl Methyl Ethers

Boron tribromide (BBr₃) is a premier reagent for the dealkylation of ethers, particularly the demethylation of aryl methyl ethers, a crucial step in natural product synthesis and medicinal chemistry. wikipedia.orgcommonorganicchemistry.com The reaction is effective and typically proceeds under milder conditions (from low temperatures to room temperature) than classical methods like heating with HBr or HI. commonorganicchemistry.com The high Lewis acidity of BBr₃ is key to its efficacy. The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and BBr₃. This is followed by the nucleophilic attack of a bromide ion on the methyl group, cleaving the carbon-oxygen bond to yield an aryloxydithis compound and methyl bromide. wikipedia.orggvsu.edu An aqueous workup then hydrolyzes the borane intermediate to furnish the final phenol. gvsu.edu Computational and experimental studies have shown that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether, proceeding through sequential cleavage steps. nih.gov

Regioselective Cleavage of Epoxides

Derivatives of this compound, specifically monothis compound-dimethyl sulfide (BH₂Br·SMe₂) and dithis compound-dimethyl sulfide (BHBr₂·SMe₂), are highly effective reagents for the regio- and chemoselective cleavage of epoxides to produce vicinal bromohydrins. researchgate.netresearchgate.net These compounds are valuable synthetic intermediates. researchgate.net The reactions are mild, proceeding at temperatures from 0 °C to ambient temperature, and show excellent functional group tolerance. researchgate.net

The ring-opening of unsymmetrical terminal epoxides with these reagents occurs via a borderline SN2-type mechanism. researchgate.net The nucleophilic bromide attacks the less sterically hindered carbon atom of the epoxide ring, leading to the preferential formation of the primary bromide over the secondary bromide. researchgate.net This high regioselectivity is a significant advantage. Furthermore, the BH₂Br·SMe₂ complex can chemoselectively cleave epoxides in the presence of other reactive functional groups like alkenes, ethers, and esters, highlighting its utility in the synthesis of polyfunctional molecules. researchgate.netsigmaaldrich.comdv-expert.org

The table below summarizes the results for the regioselective cleavage of various epoxides using this compound-dimethyl sulfide complexes.

| Epoxide | Reagent and Conditions | Product (Major Isomer) | Yield (%) | Reference |

| Cyclohexene oxide | BHBr₂·SMe₂ / CHCl₃ / 0°C to r.t. / 12h | trans-2-Bromocyclohexanol | 92 | researchgate.net |

| Cyclopentene oxide | BHBr₂·SMe₂ / CHCl₃ / 0°C to r.t. / 12h | trans-2-Bromocyclopentanol | 91 | researchgate.net |

| 1,2-Epoxybutane | BH₂Br·SMe₂ / CHCl₃ / -35°C / 16h | 1-Bromo-2-butanol | 90 | researchgate.net |

| Styrene oxide | BH₂Br·SMe₂ / CHCl₃ / 0°C to r.t. / 16h | 2-Bromo-1-phenylethanol | 87 | researchgate.net |

| 1-Phenyl-1,2-epoxypropane | BH₂Br·SMe₂ / CHCl₃ / -35°C / 16h | 2-Bromo-1-phenyl-1-propanol | 75 | researchgate.net |

Computational and Theoretical Investigations of Bromoborane

Quantum Mechanical and Electronic Structure Calculations

Quantum mechanical calculations are foundational to understanding the electronic distribution and bonding within bromoborane. These methods allow for the detailed analysis of molecular orbitals and the nature of the chemical bonds.

While this compound is a relatively simple diatomic molecule and does not exhibit conformational isomerism in the way larger molecules do, theoretical investigations can still explore its potential energy surface and stability. Computational studies often analyze reaction pathways, which inherently involve exploring regions of the potential energy surface to identify minima (stable structures) and saddle points (transition states) mdpi.comaps.orgdoi.orgopenreview.net. For this compound itself, such analyses might focus on its dissociation energy or its interaction energies with other molecules. For instance, studies on the bromoboration of alkynes describe the initial formation of weakly bound reactant complexes stabilized by specific electronic interactions, which can be viewed as points on an energy landscape mdpi.com. The concept of an energy landscape is fundamental in understanding how molecules navigate chemical reactions, with stable minima representing reactants and products, and saddle points representing the transition states between them aps.orgdoi.orgopenreview.netnih.gov.

Analysis of Molecular Orbitals and Bonding Interactions

Reaction Mechanism Predictions and Validation

Computational chemistry plays a pivotal role in predicting and validating the mechanisms of reactions involving this compound, offering detailed insights into the elementary steps, transition states, and factors governing selectivity.

The characterization of transition states (TS) is a critical aspect of computational mechanistic studies. For reactions involving this compound, such as bromoboration of alkynes, theoretical calculations have identified specific transition state structures. For example, the addition of BBr₃ (a related this compound) to acetylene (B1199291) has been computationally modeled, revealing a four-centered transition state (TS1) as a key intermediate in the formation of the syn-adduct mdpi.com. These studies often involve optimizing the geometry of the transition state, ensuring it possesses a single imaginary frequency corresponding to the reaction coordinate, and analyzing its vibrational modes mdpi.comfiveable.mechemrxiv.orgucsb.edu. Transition state computer modeling has been used to design and synthesize specific reagents, underscoring its predictive power researchgate.net.

Computational methods are extensively used to optimize reaction pathways and determine the associated energetics, such as activation energies and reaction enthalpies. Density Functional Theory (DFT) is a commonly employed method for this purpose, providing accurate descriptions of potential energy surfaces mdpi.comresearchgate.netcsic.esrsc.orgresearchgate.net. For instance, studies on palladium-catalyzed borylation reactions involving this compound derivatives have mapped out detailed energy profiles, identifying rate-determining steps and quantifying energy barriers csic.esrsc.org. Calculations of Gibbs free energies and activation parameters (ΔH‡, ΔS‡) provide quantitative data that can be directly compared with experimental kinetic studies, allowing for the validation of proposed reaction mechanisms mdpi.comcsic.esresearchgate.net. These energetic profiles are crucial for understanding the feasibility and speed of chemical transformations involving this compound.

Table 1: Representative Energetic Data from Computational Studies of this compound Reactions

| Reaction Type/System | Computational Method | Key Energetic Parameter | Value (kcal/mol) | Reference |

| Bromoboration of Acetylene (syn-adduct formation) | B3LYP | Activation Energy | ~20-30 | mdpi.com |

| Palladium-catalyzed borylation (Oxidative Addition) | DFT (M06L/M06) | Energy Barrier | 19.9 | rsc.org |

| Palladium-catalyzed borylation (Pre-catalyst activation) | DFT | Energy Barrier | 3.6 | csic.es |

| Dissociation of Me₂S from HBBr₂·SMe₂ | Not specified | Activation Enthalpy | 104 ± 2 | researchgate.net |

Note: Values are approximate and derived from reported energy profiles or specific data points in the cited literature. Direct computational data for BBrH₂ itself might be embedded within broader studies.

Computational studies are instrumental in explaining and predicting the regioselectivity and stereoselectivity observed in reactions involving bromoboranes. By analyzing the electronic and steric factors within transition states, researchers can elucidate why a particular reaction pathway is favored. For example, in the context of metal-catalyzed reactions, the β-boron effect, which involves hyperconjugation between a C-B bond and a metal-carbene bond, has been computationally shown to stabilize intermediates and dictate regioselectivity nih.gov. Similarly, studies on boron aldol (B89426) reactions have used DFT to explain the stereochemical outcomes, correlating the stability of specific transition state structures with the observed diastereoselectivity and enantioselectivity researchgate.net. Computational analysis of reaction pathways can reveal subtle differences in activation energies between competing regio- or stereoisomers, thereby providing a theoretical basis for experimental observations researchgate.netrsc.orgnih.govnih.govcam.ac.uk.

Compound List:

this compound (BBrH₂)

Reaction Pathway Optimization and Energetics

Advanced Computational Methodologies Applied to this compound Systems

Computational and theoretical studies are crucial for understanding the intricate behavior of this compound, a compound that is often reactive and challenging to study experimentally. These methods allow researchers to explore reaction mechanisms, predict properties, and gain a deeper understanding of its electronic and structural characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely utilized quantum mechanical modeling method that allows for the calculation of the electronic structure of materials and molecules. It is particularly effective for studying chemical reactions, predicting molecular geometries, and analyzing electronic properties. Numerous studies have employed DFT to investigate this compound and its derivatives.

For instance, DFT calculations have been used to investigate the oxidative addition of the B-Br σ-bond to transition metal complexes, such as those involving Platinum (Pt) and Palladium (Pd) nih.gov. These studies often explore different reaction pathways, determining energy barriers and transition states to elucidate reaction mechanisms nih.gov. DFT has also been applied to study the geometric and electronic structure of hybrid hexamolybdate-organoimido-(car)boranes, revealing how the incorporation of borane (B79455) or carborane units influences their nonlinear optical properties nih.gov. Furthermore, DFT has been instrumental in understanding boron-silicon exchange reactions involving boron bromides, mapping out reaction pathways and disclosing energetic, structural, and electronic properties of key stationary points nih.gov. In the context of organometallic chemistry, DFT calculations have provided insights into the Fe-B bonding in borylferrocenes, explaining the interaction between iron's d-orbitals and boron's empty p-orbital, which leads to a bending of the boryl substituent towards the iron atom acs.org. DFT has also been employed to analyze the electronic structure and bonding in boron-chalcogen multiple bonds, revealing enhanced bonding properties with specific ligand modifications researchgate.net.

Key Findings from DFT Studies:

Ab Initio Calculations

Ab initio calculations, meaning "from the beginning," are quantum mechanical methods that solve the Schrödinger equation without relying on empirical parameters, using only fundamental physical constants. While computationally more intensive than DFT, they can provide highly accurate results.

Ab initio methods, such as second-order Møller-Plesset perturbation theory (MP2) and fourth-order Møller-Plesset perturbation theory (MP4(SDQ)), have been used in conjunction with DFT to investigate reaction mechanisms, such as the oxidative addition of B-Br bonds to metal complexes nih.gov. These calculations provide a more rigorous treatment of electron correlation, offering deeper insights into the energetics of reaction pathways nih.gov. Ab initio calculations have also been employed to study the molecular structure and properties of various chemical systems, including those involving boron and other elements, to understand bonding and reactivity researchgate.netnumberanalytics.com. For example, ab initio studies have been used to investigate the molecular structure and properties of bromophenols, identifying trends in bond lengths, frequencies, and acidity based on bromine substitution nih.gov. The application of ab initio methods to complex systems like proteins, often in conjunction with machine learning, aims to achieve high accuracy for molecular dynamics simulations nih.gov.

Key Findings from Ab Initio Calculations:

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. By simulating the trajectories of particles based on classical mechanics and interatomic potentials, MD allows for the investigation of dynamic processes, conformational changes, and interactions within a system.

While direct MD simulations specifically focused on the isolated this compound molecule are less prevalent in the reviewed literature, MD techniques are widely applied to systems where this compound or its derivatives might play a role, or to study related chemical phenomena. For instance, MD simulations have been used in conjunction with DFT to study reaction mechanisms involving this compound derivatives, such as in the context of metal-catalyzed reactions researchgate.netwaseda.ac.jp. In broader chemical and biological contexts, MD simulations are essential for understanding protein-ligand interactions, membrane dynamics, and the behavior of complex molecular systems nih.govmdpi.com. These simulations can provide insights into conformational flexibility, binding events, and the thermodynamic properties of molecular systems, which can indirectly inform the understanding of reactive species like this compound. For example, MD simulations are used to explore conformational changes and binding interactions in biological systems, offering a complementary approach to theoretical calculations for understanding molecular behavior nih.govmdpi.com.

Key Applications of Molecular Dynamics Simulations in Related Contexts:

Advanced Spectroscopic and Structural Characterization of Bromoborane Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of bromoborane derivatives. By analyzing the magnetic properties of atomic nuclei, researchers can deduce a wealth of information about molecular structure and dynamics. ox.ac.uk

¹H, ¹¹B, and ¹³C NMR for Structural Elucidation

The triumvirate of ¹H, ¹¹B, and ¹³C NMR spectroscopy provides a comprehensive picture of the structure of this compound compounds. omicsonline.org Each nucleus offers a unique window into the molecular architecture.

¹¹B NMR: The ¹¹B nucleus is particularly informative for studying boron compounds. huji.ac.il The chemical shift of the ¹¹B nucleus is highly sensitive to the coordination number and the electronic environment of the boron atom. aiinmr.com Tri-coordinate boranes, such as those in many this compound compounds, typically exhibit broad signals in the low-field region of the spectrum, often between +100 and -120 ppm. blogspot.com For instance, the change from a 3-coordinate to a 4-coordinate boron atom results in a significant upfield shift in the ¹¹B NMR spectrum. aiinmr.com The chemical shifts of trivalent organoboranes with a B-H bond are more variable than those of trialkylboranes and depend on the structure of the organic groups present. sdsu.edu The presence of a bromine atom directly attached to boron generally leads to a deshielding effect, causing the ¹¹B resonance to appear at a lower field.

¹H NMR: Proton NMR provides detailed information about the hydrogen atoms within the molecule, including those on organic substituents attached to the boron atom. Chemical shifts, signal multiplicity (splitting patterns), and integration values allow for the determination of the connectivity of different proton environments. ox.ac.uk In this compound-ligand complexes, the ¹H NMR signals of the ligand can shift upon coordination to the boron center, providing evidence of the interaction.

¹³C NMR: Carbon-13 NMR is used to probe the carbon framework of the organic moieties in this compound compounds. libretexts.org The chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The carbon atom directly bonded to the boron atom often exhibits a broad resonance due to coupling with the quadrupolar boron nucleus. nih.gov

Table 1: Representative NMR Data for Selected this compound Compounds

| Compound | Solvent | ¹¹B Chemical Shift (ppm) | Notes |

| (C₆F₅)₂BBr | C₆D₆ | 10.0 (broad) | The ¹¹B NMR spectrum shows a broad signal characteristic of a three-coordinate boron atom. escholarship.org |

| Tribromoborate | - | - | The specific chemical shift can vary depending on the cation and solvent. spectrabase.com |

| (CH₃)₂AlB₃H₈ | - | 33.3 | The ¹¹B NMR spectrum is temperature-dependent, indicating internal exchange processes. dtic.mil |

| (CH₃)₂GaB₃H₈ | - | - | Similar to its aluminum analog, this compound exhibits temperature-dependent NMR spectra due to dynamic exchange. dtic.mil |

This table is interactive. Click on the headers to sort the data.

2D NMR Techniques for Connectivity and Dynamics

Two-dimensional (2D) NMR techniques are indispensable for unraveling complex structures and understanding the spatial relationships between atoms. hku.hk Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are particularly valuable. pharmacognosy.us

COSY: ¹H-¹H COSY experiments identify protons that are spin-spin coupled, typically over two or three bonds. This helps to establish the connectivity of proton networks within the organic ligands of this compound compounds. unizar.es

HSQC: HSQC correlates the chemical shifts of directly bonded ¹H and ¹³C (or other heteronuclei) atoms. This is a powerful tool for assigning proton and carbon signals to specific positions in the molecule. omicsonline.orgunizar.es

HMBC: HMBC experiments reveal correlations between protons and carbons over multiple bonds (typically 2-4 bonds). ox.ac.uk This is crucial for connecting different molecular fragments and for assigning quaternary carbons, which are not observed in HSQC spectra. omicsonline.org

These 2D NMR methods, often used in concert, provide a detailed map of the molecular structure, confirming connectivities that may be ambiguous from 1D spectra alone. ipb.pt They are also instrumental in studying the dynamics of ligand exchange and conformational changes in this compound complexes. unizar.es

Variable-Temperature NMR Studies

Variable-temperature (VT) NMR spectroscopy is a powerful technique for investigating dynamic processes in molecules, such as conformational exchange, ligand dissociation, and intermolecular interactions. ox.ac.ukox.ac.uknumberanalytics.com By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals, which can provide information about the kinetics and thermodynamics of these processes. ucl.ac.uk

For this compound compounds, VT-NMR can be used to study:

Ligand Exchange: In this compound-ligand complexes, the ligand may be in a state of dynamic exchange with the free ligand in solution. At high temperatures, this exchange may be fast on the NMR timescale, resulting in averaged signals. As the temperature is lowered, the exchange slows down, and separate signals for the bound and free ligand may be observed. nsf.gov

Fluxional Processes: Some this compound derivatives exhibit fluxional behavior, where different parts of the molecule undergo rapid interconversion. unizar.es VT-NMR can be used to "freeze out" these processes at low temperatures, allowing for the characterization of the individual conformers. nih.govresearchgate.net

Reaction Intermediates: By conducting NMR experiments at low temperatures, it may be possible to trap and characterize reactive intermediates in reactions involving this compound compounds. ox.ac.uk

The analysis of the changes in the NMR spectra with temperature can provide quantitative information about the activation energies and thermodynamic parameters of the dynamic processes occurring. ucl.ac.uk

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational energy levels of molecules. upkeep.com These techniques are highly sensitive to the types of chemical bonds present in a molecule and their local environment, making them excellent tools for the characterization of this compound compounds. unitechlink.com

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. unitechlink.com The resulting spectrum shows a series of absorption bands, each corresponding to a specific vibrational mode of the molecule.

For this compound compounds, the most characteristic feature in the FTIR spectrum is the stretching vibration of the boron-bromine (B-Br) bond. This vibration typically appears in the lower frequency region of the spectrum. The C-Br stretching vibration in alkyl halides is generally observed in the range of 690-515 cm⁻¹. orgchemboulder.comlibretexts.orglibretexts.org The B-Br stretch is also expected in this region. Other vibrations, such as B-H, C-H, and C-C stretching and bending modes from organic substituents, will also be present and can provide further structural information. spectroscopyonline.com

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light from a molecule. horiba.comutoronto.ca A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. utoronto.ca

The B-Br stretching vibration is also observable in the Raman spectrum and can provide confirmatory evidence for the presence of this bond. In some cases, vibrations that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. For example, the stretching vibration of a symmetric bond, which may have a small or zero dipole moment change (and thus a weak IR absorption), can often produce a strong Raman signal. utoronto.ca Raman spectroscopy has been used to study the vibrational modes of various boron-containing materials. researchgate.net The C-Br stretch in organic compounds typically gives a strong signal in the 500-700 cm⁻¹ range. horiba.com

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of a this compound compound, aiding in its structural confirmation. spectroscopyonline.com

Table 2: Characteristic Vibrational Frequencies for Bonds Relevant to Bromoboranes

| Bond | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy Technique |

| C-Br | Stretch | 515 - 690 | FTIR, Raman orgchemboulder.comlibretexts.orglibretexts.orghoriba.com |

| C-H | Wag (-CH₂X) | 1150 - 1300 | FTIR orgchemboulder.comlibretexts.orglibretexts.org |

| B-Br | Stretch | Expected in a similar or slightly higher range than C-Br | FTIR, Raman |

This table is interactive. Click on the headers to sort the data.

Compounds Mentioned in this Article:

(C₆F₅)₂BBr

Tribromoborate

(CH₃)₂AlB₃H₈

(CH₃)₂GaB₃H₈

X-ray Diffraction Studies

X-ray diffraction (XRD) stands as a cornerstone technique for the determination of solid-state structures, offering unparalleled detail about the spatial arrangement of atoms within a crystalline lattice.

Single-Crystal X-ray Diffraction for Solid-State Structures

The application of SC-XRD has been instrumental in characterizing a variety of this compound-containing molecules. For instance, the solid-state molecular structures of isostructural halo-dithis compound adducts with diethyl ether, such as (C₆F₅)₂BBr·OEt₂, have been successfully elucidated using this method. escholarship.org These studies provide definitive proof of the atomic arrangement in the crystalline state. uni-saarland.de

The quality of the single crystal is paramount for a successful SC-XRD analysis. uhu-ciqso.es Ideally, crystals should be well-formed and of a suitable size to yield high-quality diffraction data. uhu-ciqso.es For small to medium-sized molecules, which include many this compound derivatives, molybdenum-based X-ray sources are commonly employed. uhu-ciqso.esuol.de

Interactive Table: Crystallographic Data for a Representative this compound Adduct

| Parameter | Value |

| Compound | (C₆F₅)₂BBr·OEt₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123(2) |

| b (Å) | 15.432(3) |

| c (Å) | 12.345(2) |

| β (°) | 98.76(1) |

| V (ų) | 1902.1(6) |

| Z | 4 |

| Note: This table presents hypothetical data for illustrative purposes, based on typical values found for similar structures. |

Other Advanced Characterization Techniques (focused on molecular composition/structure)

Beyond diffraction methods, spectroscopic techniques that probe the electronic environment and exact mass of molecules are vital for a comprehensive characterization of this compound compounds.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical state of the atoms within a material. eag.comwikipedia.org The method involves irradiating a sample with monochromatic X-rays and measuring the kinetic energy of the emitted photoelectrons. eag.com The binding energy of these electrons is characteristic of the element and its oxidation state. eag.com

In the context of this compound compounds, XPS can provide valuable information about the boron and bromine environments. For instance, the B 1s binding energy can distinguish between boron in different chemical states, such as in boron-carbon bonds or boron-hydride derivatives. researchgate.netresearchgate.net The reported B 1s peak for boron in metal-boron adducts is typically in the range of 186-188 eV. researchgate.net This allows for the identification of different boron species on the surface of a sample.

XPS is particularly useful for analyzing thin films and the surface chemistry of materials. eag.com It can detect elements from lithium to uranium with detection limits in the parts per thousand range. wikipedia.org

Interactive Table: Representative XPS Binding Energies for Boron Compounds

| Boron Species | B 1s Binding Energy (eV) |

| Metal-bonded Boron | 186 - 188 |

| Boron Hydride Derivative | ~188 |

| Native Boron Oxides | ~193 |

| Data sourced from representative studies of boron compounds. researchgate.net |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for determining the precise molecular mass of a compound. measurlabs.com Unlike standard mass spectrometry, which provides a nominal mass, HRMS can measure mass-to-charge ratios to several decimal places, allowing for the determination of the exact elemental composition of a molecule. researchgate.net

HRMS is essential for confirming the identity of newly synthesized this compound compounds and for distinguishing between molecules with the same nominal mass but different elemental formulas. The high accuracy of HRMS makes it an ideal tool for identifying molecular structures, from small organic molecules to larger complexes. measurlabs.com The technique begins by ionizing the sample, and then the resulting ions are separated based on their mass-to-charge ratio before being detected. measurlabs.com

This technique has been utilized in the characterization of various organoboron compounds, providing confirmation of their molecular formulas. hku.hk The ability to obtain an exact mass provides a high degree of confidence in the assigned structure of a this compound derivative.

Interactive Table: Comparison of Nominal Mass and Exact Mass

| Compound | Molecular Formula | Nominal Mass | Exact Mass |

| Hypothetical this compound Adduct | C₁₀H₁₅BBr₂ | 324 | 323.9689 |

| Alternative Isomer | C₉H₁₂BBr₂N | 323 | 322.9536 |

| This table illustrates the principle of HRMS with hypothetical compounds. The exact mass allows for unambiguous differentiation. |

Interdisciplinary Research Trajectories for Bromoborane Chemistry

Integration with Inorganic Chemistry Principles

The unique electronic properties of the boron-halogen bond in bromoboranes serve as a foundation for fundamental studies and the rational design of novel inorganic materials.

Fundamental Studies of Boron-Halogen Interactions

Trivalent boron compounds, including bromoboranes, are classic Lewis acids due to the electron-deficient nature of the central boron atom, which has only six electrons in its outer shell. chemrxiv.org This makes them eager to accept a pair of electrons to complete their octet. vedantu.com The Lewis acidity of boron trihalides generally follows the trend BBr₃ > BCl₃ > BF₃. chemrxiv.orgvedantu.com This is contrary to what might be expected based on electronegativity alone, where BF₃ would be predicted to be the strongest Lewis acid. chemrxiv.org

The accepted explanation involves the concept of π-back-bonding, where the filled p-orbitals of the halogen atoms donate electron density to the vacant p-orbital of the boron atom. vedantu.com This delocalization of electrons reduces the electron deficiency at the boron center, thereby decreasing its Lewis acidity. vedantu.com The effectiveness of this back-bonding is dependent on the overlap between the p-orbitals of boron and the halogen. While it was traditionally thought that the overlap between the 2p orbitals of boron and fluorine would be most effective, leading to weaker acidity for BF₃, more recent studies suggest the factors are more complex. chemrxiv.org

Theoretical studies indicate that the Lewis acidity of boron halides is controlled by both the polarizability of the boron center and the ability to localize the unoccupied reactive orbital on the boron pπ atomic orbital. acs.orgscispace.comcapes.gov.br The trend in acidity is interpreted through these combined factors rather than solely through the strength of π-conjugation. scispace.comcapes.gov.br The interaction of single halogen atoms (F, Cl, Br, I) with borophene, a 2D boron sheet, shows strong chemical bonding, with the nature of the interaction and charge transfer varying with the halogen. nih.gov

| Property | BF₃ | BCl₃ | BBr₃ | BI₃ |

| Lewis Acidity Trend | Weakest | < | < | Strongest |

| Primary Controlling Factors | - Polarizability of Boron Center- Localization of Unoccupied Reactive Orbital | - Polarizability of Boron Center- Localization of Unoccupied Reactive Orbital | - Polarizability of Boron Center- Localization of Unoccupied Reactive Orbital | - Polarizability of Boron Center- Localization of Unoccupied Reactive Orbital |

This table illustrates the relative Lewis acidity trend of boron trihalides and the key factors governing this property.

Design of Novel Inorganic Boron-Containing Compounds

Bromoboranes are valuable precursors for synthesizing a variety of inorganic boron-containing materials. mdpi.com For instance, boron trihalides are used in the dealkylation of aryl alkyl ethers, a reaction that proceeds through the formation of a dibromo organoborane intermediate. iitd.ac.in Boron-containing compounds are also crucial in materials science, with applications in protective coatings, composites, and as neutron shielding materials. mdpi.com Boron carbide and boron nitride are examples of hard, refractory materials that can be prepared from boron-rich precursors. mdpi.commetallurgyfordummies.com

The reaction of BBr₃ with extremely bulky secondary amines can lead to the formation of amido bromo-borane complexes. publish.csiro.au Furthermore, the reaction of bromoboranes with a stable dialkylphosphinyl radical can produce phosphinoboranes. researchgate.netresearchgate.net These reactions highlight the utility of bromoboranes in creating novel inorganic molecules with tailored properties. The haloboration of alkynes using bromoboranes is a key method for accessing 1,2-disubstituted alkenes, which are valuable building blocks in materials chemistry. rsc.org

Contributions to Organometallic Chemistry

Organometallic chemistry combines aspects of inorganic and organic chemistry and studies compounds with metal-carbon bonds. wikipedia.org Bromoboranes play a significant role in this field, acting as versatile reagents and ligands. wikipedia.orgmt.com

Bromoboranes as Ligands or Reagents in Organometallic Systems

Organometallic reagents are widely used in synthesis due to their ability to form carbon-carbon bonds. msu.edusolubilityofthings.com Bromoboranes can be used to synthesize organoboranes, which are important reagents in reactions like the Suzuki-Miyaura cross-coupling. dergipark.org.tr For example, simple organoboranes can be prepared from trifluoroborane and Grignard reagents. wikipedia.org

Bromoboranes also function as Z-type ligands, which are electron acceptors that form dative bonds with transition metals. researchgate.net This interaction can generate electrophilic catalysts by withdrawing electron density from the metal center. researchgate.net The synthesis of heteroleptic boranes, containing different aryl groups, can be achieved using bromoborane intermediates, allowing for the fine-tuning of the catalyst's Lewis acidity and reactivity. mdpi.com For instance, a heteroleptic borane (B79455) bearing three different aryl rings was synthesized from borane dimethylsulfide via a this compound intermediate. mdpi.com

Metal-Boron Bond Formation and Reactivity

The formation of direct metal-boron bonds leads to transition metal-boryl complexes, a class of compounds with significant reactivity. rsc.orgacs.org Theoretical studies have investigated the oxidative addition of the B-Br bond in this compound to palladium and platinum complexes. acs.orgacs.orgacs.org This reaction leads to the formation of a metal-boryl and a metal-bromide bond, with the cis-intermediate readily forming and then isomerizing to the more stable trans product. acs.org

The reactivity of metal-boron bonds is an active area of research. goodreads.com For example, transition metal-borane and -boryl complexes can act as stores and transfer agents for functional groups like hydrides and alkyl groups. rsc.org The cleavage of bonds such as H-H can occur across the metal-boron bond, representing a novel mode of hydrogen activation. rsc.org The reaction of a cyclic (alkyl)(amino)this compound with lithium can generate a boryllithium species, a nucleophilic boron compound that can be used to synthesize other boryl-metal complexes. oup.comisct.ac.jp These borylmetal species, in turn, can participate in reactions such as the carboboration of alkynes. isct.ac.jp

Emerging Frontiers in this compound Research

The unique properties of bromoboranes continue to open new avenues of research with potential applications in advanced materials and catalysis. The field of boron chemistry is expanding, with a focus on developing new synthetic methodologies and exploring novel applications. dergipark.org.trmdpi.com

Recent breakthroughs include the synthesis of the first boron-carbon triple bond, creating a highly reactive molecule known as a boryne. sustainability-times.com While not directly involving this compound, this highlights the ongoing exploration of boron's fundamental chemistry. Research into boron-containing radicals is also gaining traction, with potential applications as chemical sensors, polymerization initiators, and components for magnetic materials. researchgate.net

In materials science, boron-doped polycyclic aromatic hydrocarbons are being developed for organic optoelectronic materials due to their luminescent properties. researchgate.net The synthesis of these materials can involve an Si/B exchange reaction, a transformation where bromoboranes could potentially be employed. The development of boron-based catalysts that are less toxic and lower in cost than many heavy-metal catalysts is a significant area of interest for "greener" chemistry. mdpi.com The versatility of bromoboranes as precursors for both homogeneous and heterogeneous catalysts suggests their continued importance in this evolving field.

Photo- and Electrocatalytic Applications

Bromoboranes, particularly boron tribromide (BBr₃), are not typically employed as direct catalysts in photo- and electrocatalytic reactions. Instead, their significance lies in their role as indispensable precursors for the synthesis of advanced, catalytically active materials. The strong Lewis acidity and reactivity of bromoboranes enable the creation of novel boron-doped structures with tailored electronic properties suitable for catalytic applications.

Research has focused on using bromoboranes to synthesize boron-doped polycyclic aromatic hydrocarbons (PAHs), a class of materials being explored for electrocatalysis. rsc.org The incorporation of boron into PAH frameworks using reagents like BBr₃ leads to molecules with low-lying Lowest Unoccupied Molecular Orbitals (LUMOs), a key feature for electron-accepting materials used in catalysis. rsc.org For instance, BBr₃ facilitates bromoboration and electrophilic C–H borylation sequences to produce brominated, boron-doped PAHs. rsc.org These resulting molecules exhibit deep LUMOs, with some derivatives showing reduction potentials as low as -0.96 V versus the ferrocene/ferrocenium (Fc+/Fc) couple, indicating their potential as electron mediators in catalytic cycles. rsc.org One-pot synthetic strategies using BBr₃ allow for the creation of complex mono- and dual-boron-doped PAHs from readily available alkyne precursors. nih.gov The resulting benchtop-stable B-PAHs are investigated for their electrochemical properties using techniques like cyclic voltammetry. nih.gov

Furthermore, boron halides are instrumental in synthesizing hybrid catalytic systems. Boron hybrid complexes, synthesized from precursors which can be derived from bromoboranes, have been shown to be effective catalytic precursors for the transfer hydrogenation of aromatic ketones. nih.gov In the realm of photoredox catalysis, boronic acid derivatives, which can be synthesized from bromoboranes, serve as alkyl radical precursors in visible-light-promoted reactions. rsc.org These processes merge photoredox catalysis with organometallic chemistry for reactions like the Minisci reaction of N-heteroarenes under mild conditions. rsc.org

The synthesis of inorganic electrocatalysts also benefits from boron halide chemistry. While research has specifically highlighted boron triiodide (BI₃), the principles apply to other boron halides like BBr₃ for creating transition metal borides. rsc.org A facile route involves the reaction of BI₃ with elemental transition metals to produce various binary and ternary metal borides, such as Fe₂B, Co₂B, and Ni₃B, at relatively low temperatures. rsc.org Nickel boride (Ni₃B) synthesized via this method has been tested as a support material for the oxygen evolution reaction (OER) in acidic media, where a composite with iridium oxide (IrO₂) showed comparable current densities and stability to pure IrO₂. rsc.org

Development of Boron-Doped Materials

Bromoboranes are pivotal reagents in the development of a wide range of boron-doped materials, including organic conjugated systems, graphene, and preceramic polymers. Their ability to act as a boron source in various chemical transformations allows for precise control over the introduction of boron atoms into different molecular and macromolecular architectures.

Boron-Doped Polycyclic Aromatic Hydrocarbons (PAHs)

A significant application of bromoboranes is in the synthesis of boron-doped PAHs, which are of interest as models for boron-doped graphene and as materials for organic optoelectronics. rsc.orgthieme-connect.com Boron tribromide (BBr₃) is a key reagent in multi-step syntheses that yield fully fused, planarized triarylboranes. rsc.org The process can involve the lithiation of a bromo-biaryl compound, followed by treatment with BBr₃ to produce a bromoboracycle intermediate, which is then further functionalized and cyclized. rsc.orgthieme-connect.com Similarly, BBr₃ is used in reactions with diarylalkynes to trigger a sequence of bromoboration and electrophilic aromatic substitution (SₑAr) to form boron-doped PAHs. mdpi.com These methods allow for the creation of materials with unique optoelectronic properties stemming from the interaction between boron's empty p-orbital and the extended π-system of the PAH. rsc.org

| Precursor | This compound Reagent | Synthesis Method | Resulting Boron-Doped Material | Reference |

|---|---|---|---|---|

| o-bromobiaryl | Boron tribromide (BBr₃) | Lithiation followed by treatment with BBr₃ and subsequent dehydrocyclization | Fully fused boron-doped PAH | rsc.org |

| ortho-aryl substituted diarylalkynes | Boron tribromide (BBr₃) | One-pot reaction involving a 1,4-boron migration process | Mono- and dual-boron-doped PAHs | nih.gov |

| Alkynes substituted with aromatic rings | Boron tribromide (BBr₃) | Electrophilic borylation / bromoboration | Extended boron-doped PAHs (1-boraphenalenes) | mdpi.com |

| bis-silane | Boron tribromide (BBr₃) | Si/B transmetalation | Polycyclic bis-dithis compound (precursor to bis-borinic acid) | mdpi.com |

Boron-Doped Graphene